Lipophilicity (LogP) and TPSA Differentiation
The cyclohexylcarbonyl group imparts distinct lipophilic and topological polar surface area (TPSA) characteristics to the compound compared to simpler 1,2,4-triazole analogs. Specifically, the target compound possesses a calculated LogP of 1.5677 and a TPSA of 58.64 Ų . This represents a measurable differentiation from a basic, unsubstituted 1,2,4-triazole (LogP ≈ -0.2 to 0.0) and from a simpler aryl analog like 3-phenyl-4H-1,2,4-triazole (LogP ≈ 0.8-1.2), which lacks the cyclohexyl group's increased hydrophobicity [1].
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.5677, TPSA = 58.64 Ų |
| Comparator Or Baseline | Unsubstituted 1,2,4-triazole (LogP ~ -0.2 to 0.0); 3-phenyl-4H-1,2,4-triazole (LogP ~ 0.8-1.2) |
| Quantified Difference | LogP increase of ~1.4-1.8 units relative to unsubstituted triazole; ~0.4-0.8 units higher than 3-phenyl analog. |
| Conditions | Calculated values based on SMILES O=C(C1=NN=CN1)C2CCCCC2. |
Why This Matters
The distinct LogP and TPSA values dictate the compound's solubility, permeability, and bioavailability potential, making it a non-interchangeable scaffold in the design of central nervous system (CNS) drugs or other applications where specific lipophilicity is a critical parameter.
- [1] PubChem. 1,2,4-Triazole (CID 9257) and 3-Phenyl-1,2,4-triazole (CID 71631). Comparative LogP values (range estimation based on experimental and calculated data). View Source
